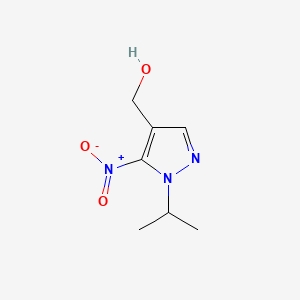
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C7H11N3O3. It belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol typically involves the cyclocondensation of acetylenic ketones with hydrazines under specific reaction conditions . One common method includes the reaction of 1-isopropyl-3,5-dinitro-1H-pyrazole with formaldehyde in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: (1-Isopropyl-5-nitro-pyrazol-4-yl)carboxylic acid.
Reduction: (1-Isopropyl-5-amino-pyrazol-4-yl)methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of (1-Isopropyl-5-nitro-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
(1-Isopropyl-1H-pyrazol-5-yl)methanol: Similar structure but lacks the nitro group.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring
Uniqueness
(1-Isopropyl-5-nitro-pyrazol-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxyl group on the pyrazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(5-nitro-1-propan-2-ylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H11N3O3/c1-5(2)9-7(10(12)13)6(4-11)3-8-9/h3,5,11H,4H2,1-2H3 |
InChI Key |
GICSSZDTXQYGER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


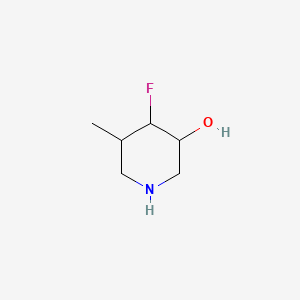
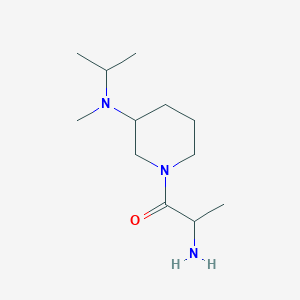
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
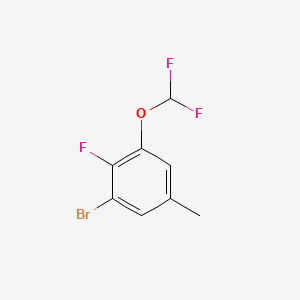
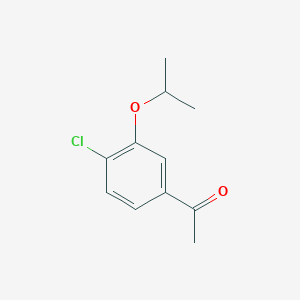

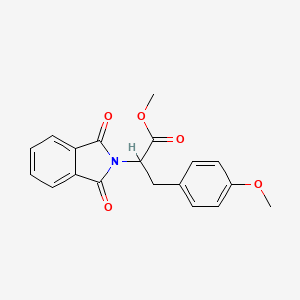
![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
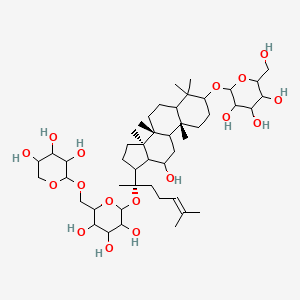
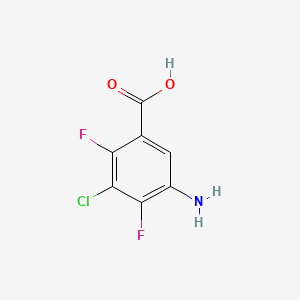
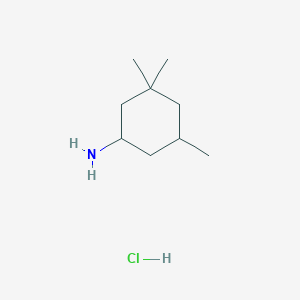
![1-{6-[(2,2-Dimethylpropyl)amino]-5-nitropyridin-2-yl}-2-(4-fluorophenyl)ethane-1,2-dione](/img/structure/B14780363.png)
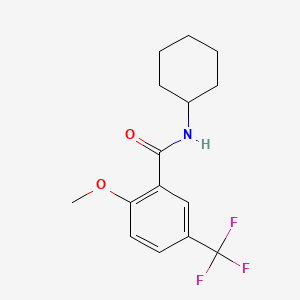
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
